molecular formula C12H14N2O2S2 B376918 12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 300730-48-7

12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B376918
CAS No.: 300730-48-7
M. Wt: 282.4g/mol
InChI Key: NAJSMHGCAMZELH-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrano-thieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically takes place in solvents like xylene, followed by the addition of a base to afford the desired pyrano-thieno-pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for substitution reactions.

    Solvents: Xylene, butanol (BuOH), and dimethyl sulfoxide (DMSO) for various reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Amino or alkoxy derivatives of the original compound.

Scientific Research Applications

6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and fused ring systems

Properties

CAS No.

300730-48-7

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4g/mol

IUPAC Name

12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C12H14N2O2S2/c1-12(2)4-6-7(5-16-12)18-10-8(6)9(15)13-11(14-10)17-3/h4-5H2,1-3H3,(H,13,14,15)

InChI Key

NAJSMHGCAMZELH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SC)C

Isomeric SMILES

CC1(CC2=C(CO1)SC3=NC(=NC(=C23)O)SC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SC)C

solubility

13.9 [ug/mL]

Origin of Product

United States

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